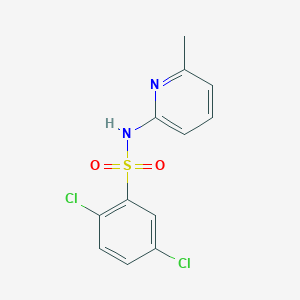
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mécanisme D'action
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines can then activate immune cells, such as T cells and natural killer cells, to attack tumor cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, and can also increase the activity of natural killer cells and T cells. This compound has also been shown to inhibit angiogenesis and to induce apoptosis, or programmed cell death, in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is that it has been shown to have anti-tumor activity in a variety of cancer types, making it a potentially useful treatment for a wide range of cancers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
Orientations Futures
There are several future directions for research on 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide. One area of research is to better understand its mechanism of action and how it can be optimized for use in cancer treatment. Another area of research is to explore its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, there is interest in developing new analogs of this compound that may have improved efficacy and fewer side effects.
Méthodes De Synthèse
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide can be synthesized through a multi-step process starting with 2,5-dichlorobenzenesulfonyl chloride and 6-methyl-2-pyridinemethanol. The final step involves the reaction of the intermediate product with ammonia to form this compound.
Applications De Recherche Scientifique
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, colon, breast, and prostate cancer. This compound works by activating the immune system and inducing the production of cytokines, which can lead to tumor cell death.
Propriétés
Formule moléculaire |
C12H10Cl2N2O2S |
|---|---|
Poids moléculaire |
317.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-4-12(15-8)16-19(17,18)11-7-9(13)5-6-10(11)14/h2-7H,1H3,(H,15,16) |
Clé InChI |
MBEXSWQSTRFSFD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Solubilité |
47.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273421.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)

![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)


![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
